molecular formula C21H16Cl2N2O B11051040 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole

Katalognummer B11051040
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: QOPHPDIWPZOXKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 4-chlorophenol.

    Formation of Intermediate: The 4-chlorophenol is reacted with formaldehyde to form 4-chlorophenoxymethyl chloride.

    Cyclization: The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

    Final Product: The final step involves the reaction of the benzimidazole intermediate with 2-chlorobenzyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorobenzyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-chlorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
  • 1-(2-chlorobenzyl)-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole
  • 1-(2-chlorobenzyl)-2-[(4-bromophenoxy)methyl]-1H-benzimidazole

Uniqueness

1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds. The presence of both chlorobenzyl and chlorophenoxy groups may enhance its reactivity and interaction with molecular targets.

Eigenschaften

Molekularformel

C21H16Cl2N2O

Molekulargewicht

383.3 g/mol

IUPAC-Name

2-[(4-chlorophenoxy)methyl]-1-[(2-chlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C21H16Cl2N2O/c22-16-9-11-17(12-10-16)26-14-21-24-19-7-3-4-8-20(19)25(21)13-15-5-1-2-6-18(15)23/h1-12H,13-14H2

InChI-Schlüssel

QOPHPDIWPZOXKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.